molecular formula C18H23N3O2S2 B15117577 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole

5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole

Cat. No.: B15117577
M. Wt: 377.5 g/mol
InChI Key: XNXVEKROSQHFIB-UHFFFAOYSA-N
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Description

5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole is a complex organic compound that features a unique structure combining a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the octahydropyrrolo[3,4-c]pyrrole core, which is then functionalized with a benzenesulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzene derivatives .

Scientific Research Applications

5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole apart is its unique combination of structural features, which confer specific chemical reactivity and potential biological activity. Its octahydropyrrolo[3,4-c]pyrrole core and thiazole ring make it a versatile compound for various applications .

Properties

Molecular Formula

C18H23N3O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

5-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C18H23N3O2S2/c1-13-18(24-14(2)19-13)12-20-8-15-10-21(11-16(15)9-20)25(22,23)17-6-4-3-5-7-17/h3-7,15-16H,8-12H2,1-2H3

InChI Key

XNXVEKROSQHFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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